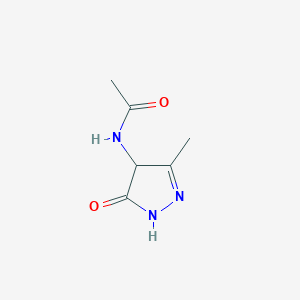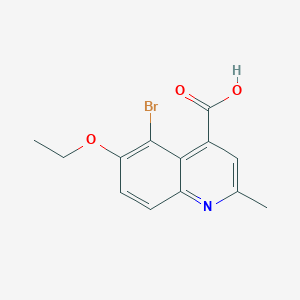
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a hydrazono group and a triazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dimethyl-1,2,4-triazole-3-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
1,3,4-Oxadiazole: Another heterocyclic compound with a similar structure but different reactivity.
1,2,3-Triazole: A triazole isomer with distinct chemical behavior.
Uniqueness
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its hydrazono group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C4H10N6 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(5Z)-5-hydrazinylidene-1,4-dimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H10N6/c1-9-3(5)8-10(2)4(9)7-6/h6H2,1-2H3,(H2,5,8)/b7-4- |
InChI Key |
JPAXOZBDUUXZAK-DAXSKMNVSA-N |
Isomeric SMILES |
CN\1C(=NN(/C1=N\N)C)N |
Canonical SMILES |
CN1C(=NN(C1=NN)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


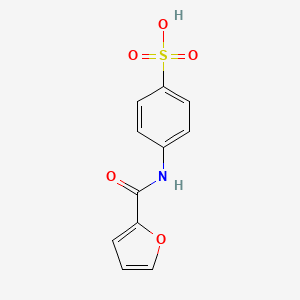
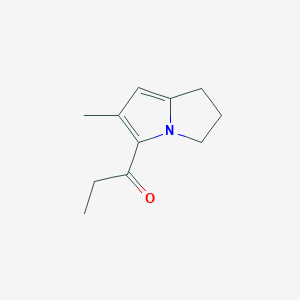

![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
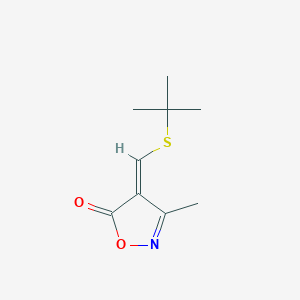
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)



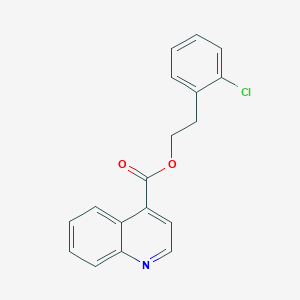
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
